2-(6-Bromopyridin-3-YL)oxazole (CAS 1211579-81-5) is a heterobifunctional building block featuring a reactive 6-bromopyridine core coupled to a stable 1,3-oxazole ring. In pharmaceutical and agrochemical procurement, this compound is utilized as a rigid, para-like extended scaffold that provides an immediate hydrogen-bond acceptor (oxazole) while retaining a highly reactive halogen (bromine) for downstream transition-metal-catalyzed cross-coupling. Its primary commercial value lies in bypassing the multi-step syntheses required to append oxazole rings onto pyridine cores, offering a ready-to-couple intermediate that streamlines the assembly of kinase inhibitors, GPCR ligands, and advanced functional materials [1].
Substituting 2-(6-Bromopyridin-3-YL)oxazole with its chloro-analog (2-(6-chloropyridin-3-yl)oxazole) or imidazole equivalents introduces severe processability bottlenecks. Chloropyridines exhibit significantly higher carbon-halogen bond dissociation energies, typically requiring expensive, proprietary dialkylbiaryl phosphine ligands and elevated temperatures (>100 °C) to achieve reasonable cross-coupling yields, which increases catalyst costs and degrades sensitive functional groups [1]. Conversely, substituting the oxazole ring with an imidazole necessitates N-protection (such as Boc or Trityl) prior to cross-coupling to prevent catalyst poisoning and undesired N-arylation, adding at least two synthetic steps and reducing overall atom economy [2]. Furthermore, the specific 6-bromo and 3-oxazolyl geometry provides a precise linear vector that cannot be replicated by 2,4- or 2,6-isomers without fundamentally altering the downstream target's binding affinity or crystal packing.
In standard transition-metal-catalyzed cross-coupling processes, the 6-bromo substituent offers a distinct kinetic advantage over its 6-chloro counterpart. Bromopyridines typically achieve >90% conversion in Suzuki-Miyaura couplings at 60–80 °C using standard, cost-effective catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. In contrast, the corresponding chloropyridines often stall at <50% conversion under identical conditions, requiring the addition of expensive bulky ligands and temperatures exceeding 100 °C to force the reaction to completion [1]. This differential reactivity allows for milder reaction conditions, preserving the integrity of the oxazole ring and minimizing the formation of debrominated or homocoupled byproducts.
| Evidence Dimension | Cross-coupling conversion efficiency at 80 °C |
| Target Compound Data | >90% conversion with standard Pd catalysts |
| Comparator Or Baseline | 6-chloro analog (<50% conversion without specialized ligands) |
| Quantified Difference | >40% higher baseline conversion; eliminates need for proprietary ligands |
| Conditions | Suzuki-Miyaura coupling, standard Pd(0) or Pd(II) catalysts, 80 °C |
Procuring the bromo-variant directly reduces catalyst expenditure and avoids the harsh thermal conditions required for chloro-variants, improving overall process yield.
For procurement teams evaluating heterocycle-appended pyridines, the choice of the oxazole ring over an imidazole ring directly impacts the length of the synthetic route. The oxazole moiety in 2-(6-Bromopyridin-3-YL)oxazole lacks an acidic N-H proton, allowing it to be subjected directly to basic cross-coupling conditions (e.g., K2CO3, Cs2CO3) without interference [1]. If a 2-(6-bromopyridin-3-yl)imidazole were used instead, the N-H group would require a protection step (e.g., Boc-anhydride) prior to coupling, followed by a subsequent deprotection step. This adds two distinct unit operations, increasing solvent usage, cycle time, and reducing the overall theoretical yield by 15-25% across the sequence.
| Evidence Dimension | Required synthetic steps for cross-coupling |
| Target Compound Data | 0 additional protection/deprotection steps |
| Comparator Or Baseline | Imidazole analog (requires 2 additional steps) |
| Quantified Difference | Saves 2 unit operations and prevents 15-25% yield loss associated with protection/deprotection |
| Conditions | Standard basic cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |
Eliminating protection and deprotection steps significantly lowers the cost of goods (COGs) and accelerates the delivery of downstream intermediates.
The 2,5-relationship (or 6-bromo-3-yl) on the pyridine ring provides a nearly linear, para-like spatial arrangement between the reactive bromine site and the oxazole ring. This specific geometry is critical for constructing rigid-rod molecular structures, which are frequently required to span deep hydrophobic pockets in kinase active sites or to form nematic phases in liquid crystal applications [1]. Comparators such as 2-bromo-4-(oxazol-2-yl)pyridine introduce a ~120° bend (meta-like) into the molecular backbone, fundamentally altering the trajectory of the appended groups. For projects requiring linear extension, the 2,5-isomer is structurally necessary.
| Evidence Dimension | Molecular vector angle |
| Target Compound Data | ~180° (para-like linear extension) |
| Comparator Or Baseline | 2,4-substituted isomer (~120° meta-like bend) |
| Quantified Difference | ~60° difference in exit vector trajectory |
| Conditions | 3D molecular conformation in target binding or material packing |
Selecting the exact 2,5-isomer is mandatory for applications where linear molecular geometry dictates target affinity or material properties.
Due to its linear 2,5-substitution pattern and stable oxazole hydrogen-bond acceptor, this compound is an effective starting material for synthesizing ATP-competitive kinase inhibitors. The 6-bromo position allows for rapid diversification via Buchwald-Hartwig amination with various anilines, while the oxazole ring engages the hinge region of the kinase, a workflow directly enabled by its lack of required protecting groups [1].
The para-like geometry of the 6-bromo and 3-oxazolyl groups makes this compound highly suitable for iterative Suzuki couplings to build conjugated, rigid-rod oligomers. These structures are utilized in the development of liquid crystals and organic light-emitting diode (OLED) dopants, where the specific ~180° vector is required to maintain pi-conjugation and proper molecular packing [2].
For library generation, the higher reactivity of the bromo-substituent (compared to chloro-analogs) allows for high-throughput, parallel cross-coupling reactions at mild temperatures. This enables medicinal chemists to rapidly generate libraries of oxazole-bearing pyridine derivatives without the need for specialized, expensive phosphine ligands, streamlining the hit-to-lead optimization process [3].